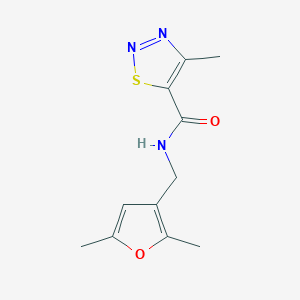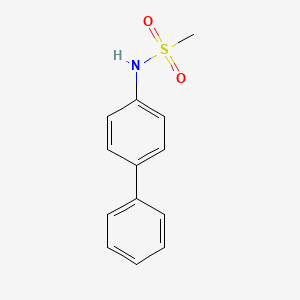
N-(4-phenylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-phenylphenyl)methanesulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR’R", where each R is some organic group .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is usually added to absorb the HCl that is generated .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Acylation Reagents
N-(4-phenylphenyl)methanesulfonamide and related compounds have been explored for their potential as chemoselective N-acylation reagents. Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for instance, indicate their effectiveness in this area due to their good chemoselectivity, highlighting the potential utility of these compounds in chemical synthesis (Kondo et al., 2000).
Structural Studies and Synthesis
Research has focused on synthesizing and analyzing the structures of various derivatives of this compound. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and similar compounds have provided insights into their crystal structures and intermolecular interactions, which are critical for understanding their properties and potential applications (Dey et al., 2015).
Quantum Chemical Investigations
The molecular conformation, NMR chemical shifts, and vibrational transitions of derivatives of this compound have been the subject of detailed quantum chemical investigations. These studies, employing methods like DFT, provide essential data on the electronic and structural properties of these compounds, which are crucial for their application in various fields (Karabacak et al., 2010).
Microbial Reduction in Synthesis
The use of microbial cultures for the reduction of this compound derivatives has been explored as a method to create chiral intermediates. This approach, leveraging biological systems, offers an alternative route for synthesizing complex organic compounds (Patel et al., 1993).
Electrochemical Analysis
Electroanalytical methods have been applied to study compounds like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. Techniques such as differential pulse polarography provide valuable insights into the electrochemical properties of these compounds, which can be vital for their application in various analytical methods (Álvarez-Lueje et al., 1997).
Vicarious Nucleophilic Substitutions
This compound derivatives have been studied for their potential in vicarious nucleophilic substitution reactions. This type of reaction is essential for creating new chemical compounds and has broad applications in synthetic chemistry (Lemek et al., 2008).
Synthesis of Inhibitors
Certain derivatives of this compound have been synthesized and evaluated as potential inhibitors in biomedical research. Their role in inhibiting enzymes like cyclooxygenase-2 highlights their potential therapeutic applications (Singh et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-(4-phenylphenyl)methanesulfonamide are currently unknown
Eigenschaften
IUPAC Name |
N-(4-phenylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGJIPLRFDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)
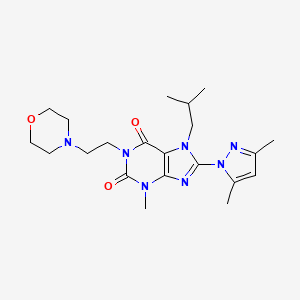
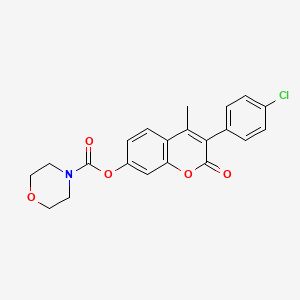


![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
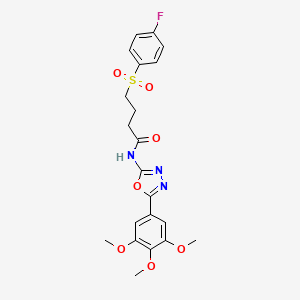
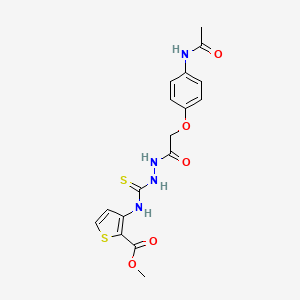

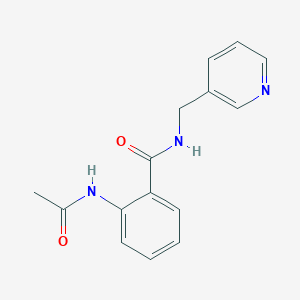
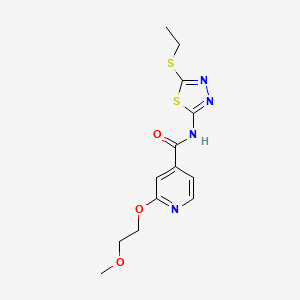
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
